molecular formula C3H5F3S B2511448 3,3,3-Trifluoropropane-1-thiol CAS No. 69412-76-6

3,3,3-Trifluoropropane-1-thiol

Cat. No.: B2511448
CAS No.: 69412-76-6
M. Wt: 130.13
InChI Key: XCDTWHHINWNFHY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropane-1-thiol is an organofluorine compound with the molecular formula C₃H₅F₃S It is characterized by the presence of three fluorine atoms attached to the first carbon of the propane chain and a thiol group (-SH) at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropane-1-thiol typically involves the reaction of 3,3,3-trifluoropropene with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to optimize the reaction conditions and maximize the yield. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3,3-Trifluoropropane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3,3,3-Trifluoropropane-1-thiol is unique due to the presence of both fluorine atoms and a thiol group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3,3-trifluoropropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3S/c4-3(5,6)1-2-7/h7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDTWHHINWNFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69412-76-6
Record name 3,3,3-trifluoropropane-1-thiol
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